molecular formula C7H6F2N2O3 B13440911 4-(Difluoromethoxy)-3-nitroaniline

4-(Difluoromethoxy)-3-nitroaniline

Cat. No.: B13440911
M. Wt: 204.13 g/mol
InChI Key: CLEFQRLFZVWEJD-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-nitroaniline is an organic compound with the molecular formula C7H7F2NO3 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-nitroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using a combination of ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The process involves the same key steps but may use different solvents and catalysts to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Reduction: Hydrazine and ferric oxide are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products

    Reduction: 4-(Difluoromethoxy)aniline is the major product when the nitro group is reduced.

    Substitution: Various substituted anilines can be formed depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound can be obtained.

Scientific Research Applications

4-(Difluoromethoxy)-3-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-nitroaniline involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)aniline: Similar structure but lacks the nitro group.

    4-Nitroaniline: Similar structure but lacks the difluoromethoxy group.

    4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

4-(Difluoromethoxy)-3-nitroaniline is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the nitro group provides reactivity for further chemical modifications .

Properties

Molecular Formula

C7H6F2N2O3

Molecular Weight

204.13 g/mol

IUPAC Name

4-(difluoromethoxy)-3-nitroaniline

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(10)3-5(6)11(12)13/h1-3,7H,10H2

InChI Key

CLEFQRLFZVWEJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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